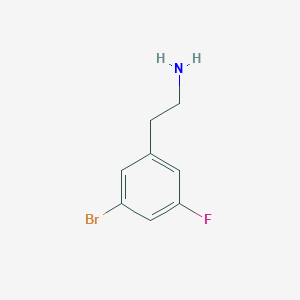
2-(3-Bromo-5-fluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of ethanamine, where the ethylamine group is substituted with a 3-bromo-5-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the benzene ring. This can be achieved using bromine and a fluorinating agent under controlled conditions.
Amination: The intermediate product is then subjected to amination to introduce the ethanamine group. This step often involves the use of ammonia or an amine source in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form primary amines. Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenylethylamines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding. Its structural features allow it to act as a probe in various biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro substituents can enhance binding affinity and specificity. The compound may act by modulating the activity of target proteins, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-2-fluorophenyl)ethanamine: This compound has a similar structure but with the fluoro substituent at the 2-position instead of the 5-position.
1-(2-Bromo-5-fluorophenyl)ethanamine: Another similar compound with the ethanamine group attached to the 1-position of the benzene ring.
Uniqueness
2-(3-Bromo-5-fluorophenyl)ethanamine is unique due to the specific positioning of the bromo and fluoro substituents, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
Clave InChI |
PIHQIURSIOLYJN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


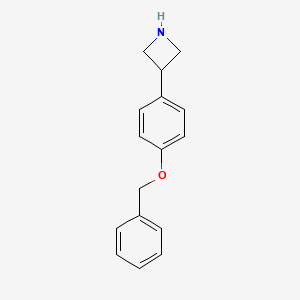
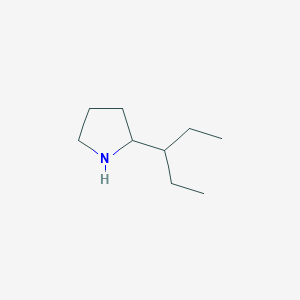
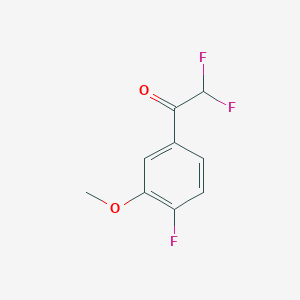
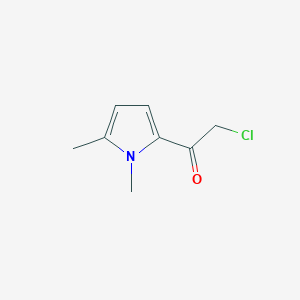
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
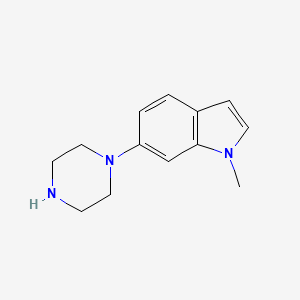
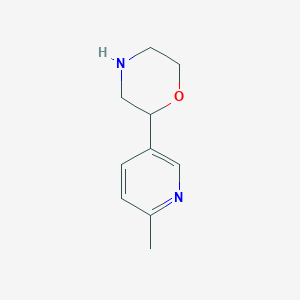
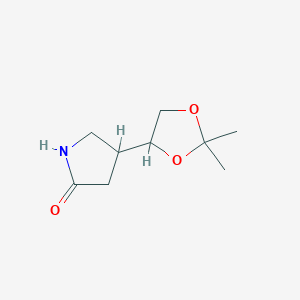
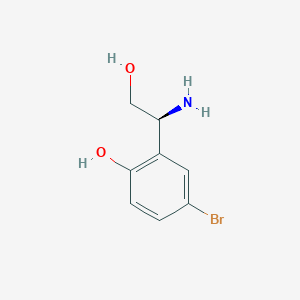
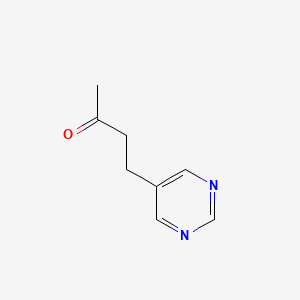
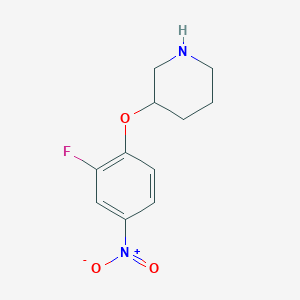
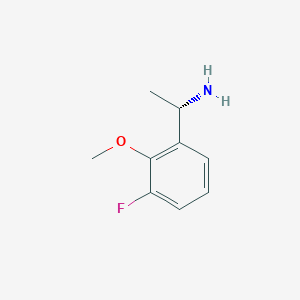
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
